molecular formula C9H18N2O B12563784 (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one CAS No. 192821-31-1

(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one

Cat. No.: B12563784
CAS No.: 192821-31-1
M. Wt: 170.25 g/mol
InChI Key: ZAYUDVRLLCITKZ-YUMQZZPRSA-N
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Description

(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one is a chiral compound with a unique structure that includes an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one can be achieved through various synthetic routes. One common method involves the reaction of (2S,3S)-3-amino-2-methyl-1,3-diphenylpropan-1-ol with triethylamine and methanesulfonyl chloride in a basic medium . Another approach includes the reaction of threo-3-bromo-1,2-epoxybutane with diphenylmethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying biological pathways and enzyme interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the biological context. The pathways involved often include key metabolic and signaling routes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one apart from similar compounds is its specific chiral configuration and the presence of the azetidine ring.

Properties

CAS No.

192821-31-1

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(2S,3S)-2-amino-1-(azetidin-1-yl)-3-methylpentan-1-one

InChI

InChI=1S/C9H18N2O/c1-3-7(2)8(10)9(12)11-5-4-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1

InChI Key

ZAYUDVRLLCITKZ-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC1)N

Canonical SMILES

CCC(C)C(C(=O)N1CCC1)N

Origin of Product

United States

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